In Vitro H2-Receptor Antagonist Potency (KB) of the Imidazole Bioisostere Versus the Triazole Lead Compound
Compound 20 (2-ethylamino-4-(4-imidazolyl)pyridine), the imidazole bioisostere of the triazole lead, demonstrates a KB of 0.55 (±0.08) × 10⁴ M in the guinea pig right atrium assay, establishing it as a potent competitive antagonist [1]. This value is approximately 2.3-fold weaker than its direct triazole counterpart, compound 4 (3-amino-5-[2-(ethylamino)-4-pyridyl]-1,2,4-triazole), which exhibits a KB of 0.235 (±0.056) × 10⁴ M in the same assay [1]. The Schild plot slope for compound 20 is 0.97, confirming competitive antagonism and directly comparable mechanism of action with the triazole series [1]. This quantitative bioisosteric shift confirms that replacing the triazole N-1 with CH retains antagonist activity, providing a distinct pharmacological fingerprint for the imidazole scaffold that is essential for interpreting structure-activity relationship (SAR) studies in H2 receptor programs.
| Evidence Dimension | In vitro H2-receptor antagonist dissociation constant (KB) |
|---|---|
| Target Compound Data | KB = 0.55 (±0.08) × 10⁴ M (Compound 20) |
| Comparator Or Baseline | Compound 4 (triazole analog): KB = 0.235 (±0.056) × 10⁴ M |
| Quantified Difference | ~2.3-fold reduction in potency (higher KB) for the imidazole bioisostere |
| Conditions | Guinea pig right atrium, spontaneous beating, histamine-stimulated chronotropic response; mean ± SD; Schild analysis |
Why This Matters
The precisely quantifiable KB value allows researchers to calibrate the pharmacological impact of triazole-to-imidazole bioisosteric replacement, making compound 20 an essential comparator tool in H2 receptor antagonist design rather than a redundant analog.
- [1] Lipinski, C. A.; LaMattina, J. L.; Hohnke, L. A. Pseudosymmetry and Bioisosterism in Biaryl Pyridyl Competitive Histamine H2-Receptor Antagonists. J. Med. Chem. 1985, 28 (11), 1628–1636. View Source
